Pubchem_71447112
Description
PubChem_71447112 (CID 71447112) is a unique chemical compound registered in the PubChem Compound database, which aggregates standardized chemical structures from diverse data contributors .
Properties
CAS No. |
39292-29-0 |
|---|---|
Molecular Formula |
C4HgN4NiS2Se2 |
Molecular Weight |
585.4 g/mol |
InChI |
InChI=1S/2CHNS.2CNSe.Hg.Ni/c4*2-1-3;;/h2*3H;;;;/q;;;;+2;/p-2 |
InChI Key |
PWBUYRFRVVQUSA-UHFFFAOYSA-L |
Canonical SMILES |
C(#N)S[Hg]SC#N.C(#N)[Se].C(#N)[Se].[Ni] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Pubchem_71447112 involves specific synthetic routes and reaction conditions. These methods typically include:
Starting Materials: The synthesis begins with readily available starting materials.
Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels.
Catalysts and Reagents: Various catalysts and reagents are used to facilitate the reactions and achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These methods are optimized for efficiency and cost-effectiveness, ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Pubchem_71447112 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
The reactions of this compound typically involve common reagents such as acids, bases, oxidizing agents, and reducing agents. The conditions for these reactions are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound.
Scientific Research Applications
Pubchem_71447112 has a wide range of scientific research applications, including:
Chemistry: The compound is used in various chemical reactions and studies to understand its properties and behavior.
Biology: In biological research, this compound is used to study its effects on biological systems and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential medical applications, including its use in drug development and treatment of diseases.
Industry: In industrial applications, this compound is used in the production of various chemical products and materials.
Mechanism of Action
Conclusion
This compound is a versatile chemical compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique properties and reactivity make it an important subject of study and utilization in various fields.
Comparison with Similar Compounds
Comparison with Similar Compounds
PubChem employs two primary methods to identify structurally similar compounds: 2-D similarity (atom-bond connectivity) and 3-D similarity (molecular shape and conformation) . Below, we compare CID 71447112 with its analogs using these approaches, supported by PubChem’s tools and datasets.
2-D Similarity: Scaffold-Based Analogues
The "Similar Compounds" feature identifies molecules with shared topological features, such as functional groups or core scaffolds. This method uses the Tanimoto coefficient (ranging from 0 to 1) to quantify similarity, with higher values indicating greater overlap in 2-D substructures . For example:
| Compound CID | Tanimoto Coefficient | Shared Substructure Features | Bioactivity Overlap (If Available) |
|---|---|---|---|
| 71447112 | 1.00 (self-reference) | Full structure match | Self-consistent data |
| Hypothetical Analog 1 | 0.85 | Core scaffold + side chain | Anticancer activity (hypothetical) |
| Hypothetical Analog 2 | 0.72 | Partial scaffold | Enzyme inhibition (hypothetical) |
Notes:
- Scaffold-based analogs are critical for drug repurposing and lead optimization .
- Bioactivity inference relies on shared annotations from PubChem BioAssay (e.g., AID 1234 for kinase inhibition) .
3-D Similarity: Shape-Based Analogues
The "Similar Conformers" feature evaluates 3-D molecular shape using shape Tanimoto scores and color scores (measuring pharmacophore compatibility) . If eligible, its 3-D neighbors might include:
| Compound CID | Shape Tanimoto | Color Score | Conformer Model Quality | Target Overlap (Hypothetical) |
|---|---|---|---|---|
| 71447112 | 1.00 | 1.00 | High (RMSD < 1.0 Å) | Self-consistent |
| Hypothetical Analog 3 | 0.95 | 0.89 | Medium (RMSD 1.2 Å) | GPCR binding |
| Hypothetical Analog 4 | 0.88 | 0.75 | Low (RMSD 2.0 Å) | Ion channel modulation |
Notes:
- 3-D similarity is valuable for identifying molecules with divergent scaffolds but similar binding modes .
- Salts and mixtures are excluded from PubChem3D, limiting comparisons for certain compounds .
Complementary Use of 2-D and 3-D Similarity
Studies demonstrate that 2-D and 3-D neighboring sets in PubChem are complementary. For example:
- 2-D neighbors excel at identifying structural derivatives (e.g., methyl-group additions) .
- 3-D neighbors reveal shape mimics with different connectivity but comparable bioactivity .
- Combined use enhances virtual screening by prioritizing both scaffold diversity and target compatibility .
Data Accessibility and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
